![molecular formula C10H13NO B140565 2-乙酰-4-异丙基吡啶 CAS No. 142896-09-1](/img/structure/B140565.png)
2-乙酰-4-异丙基吡啶
描述
“2-Acetyl-4-isopropylpyridine” is an organic compound with a chemical formula of C10H13NO . It is known for its leafy aroma .
Molecular Structure Analysis
The molecular structure of “2-Acetyl-4-isopropylpyridine” consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact structure can be visualized using 3D visualization programs for structural models .
Physical And Chemical Properties Analysis
“2-Acetyl-4-isopropylpyridine” is a light yellow clear liquid with a grassy green leafy aroma . It is practically insoluble in water but soluble in ethanol . Its boiling point is between 245-247°C , and it has a refractive index of 1.502-1.505 . The specific gravity is between 0.992-0.994 .
科学研究应用
Food Flavoring
2-Acetyl-4-isopropylpyridine: is recognized for its use as a flavoring agent, particularly in the food industry. It imparts a grassy green leafy aroma with violet notes , which can be utilized to enhance the sensory profile of various food products . Its chemical properties, such as being a light yellow clear liquid and having a boiling point of 245-247ºC , make it suitable for high-temperature food processing applications .
Aroma Compounds in Perfumery
In the realm of perfumery, 2-Acetyl-4-isopropylpyridine contributes to the creation of complex scents. Its grassy and leafy notes are valuable in formulating fragrances that evoke natural outdoor environments. The compound’s stability and solubility in ethanol also play a crucial role in its effectiveness as a perfume ingredient .
Synthetic Chemistry
This compound serves as a building block in synthetic chemistry, where it can be used to synthesize more complex molecules. Its pyridine ring provides a versatile framework for creating a variety of chemical derivatives with potential applications in pharmaceuticals and agrochemicals .
Sensory Research
2-Acetyl-4-isopropylpyridine: is used in sensory research to understand flavor perception and preferences. By studying its impact on taste receptors and olfactory systems, researchers can gain insights into how humans perceive and enjoy flavors, leading to the development of better-tasting food products .
Food Safety and Quality Control
The compound’s distinct aroma profile makes it a candidate for use in food safety and quality control. It can serve as a marker to detect contamination or degradation in food products, ensuring that they meet safety standards and retain their intended flavor characteristics .
Environmental Monitoring
In environmental science, 2-Acetyl-4-isopropylpyridine could be used as a tracer or indicator for certain types of organic pollution. Its presence and concentration in environmental samples can help assess the impact of industrial activities on ecosystems .
Educational Tools
Due to its distinct properties and applications, this compound is also valuable as an educational tool in chemistry and food science curricula. It provides a practical example for students to learn about flavor chemistry, organic synthesis, and the role of chemical compounds in everyday life .
Pharmaceutical Research
While not directly used as a pharmaceutical agent, 2-Acetyl-4-isopropylpyridine can be involved in pharmaceutical research, particularly in the synthesis of drug precursors or the exploration of new medicinal compounds that mimic its structural features .
安全和危害
属性
IUPAC Name |
1-(4-propan-2-ylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDKYNJXZATRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162212 | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow clear liquid; grassy green leafy aroma with violet notes | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.992-0.994 | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-4-isopropylpyridine | |
CAS RN |
142896-09-1 | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYL-4-ISOPROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRF96H7XWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-acetyl-4-isopropylpyridine in spearmint oil?
A1: The identification of 2-acetyl-4-isopropylpyridine, along with ten other new pyridine derivatives, contributes to a deeper understanding of the chemical composition of spearmint oil []. This finding is particularly relevant as spearmint oil is widely used in food flavorings and fragrances. Further research on the specific properties and potential biological activities of 2-acetyl-4-isopropylpyridine could lead to new applications or enhance our understanding of the plant's properties.
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